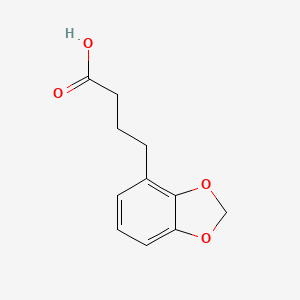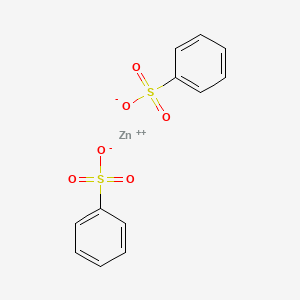
Zinc benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc benzenesulphonate: is an organozinc compound with the chemical formula C12H10O4S2Zn . It appears as a white powder and is known for its limited solubility in water but high solubility in nitric acid . This compound is primarily used in various industrial applications, including as an additive in plastics, rubber, and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc benzenesulphonate can be synthesized through the reaction of benzenesulfonic acid with zinc oxide or zinc carbonate. The reaction typically occurs in an aqueous medium and involves the following steps:
Dissolution of benzenesulfonic acid: in water.
Addition of zinc oxide or zinc carbonate: to the solution.
Heating the mixture: to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure a consistent and high-yield output. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions: Zinc benzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc sulfate and benzenesulfonic acid.
Reduction: It can be reduced to zinc metal and benzenesulfonic acid.
Substitution: It can participate in substitution reactions where the benzenesulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Zinc sulfate and benzenesulfonic acid.
Reduction: Zinc metal and benzenesulfonic acid.
Substitution: Various substituted benzenesulfonates depending on the reagent used.
Scientific Research Applications
Zinc benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized as an additive in plastics, rubber, and lubricants to enhance product performance and durability .
Mechanism of Action
The mechanism of action of zinc benzenesulphonate involves its interaction with various molecular targets and pathways:
Catalytic Activity: this compound can act as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death.
Enzyme Inhibition: It can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Sodium benzenesulphonate: Similar in structure but contains sodium instead of zinc.
Calcium benzenesulphonate: Contains calcium instead of zinc and is used as a stabilizer in plastics and as a corrosion inhibitor.
Uniqueness of Zinc Benzenesulphonate:
Higher thermal stability: Compared to sodium and calcium benzenesulphonates, making it suitable for high-temperature applications.
Specific catalytic properties: Due to the presence of zinc, which can act as a Lewis acid in various chemical reactions.
Properties
CAS No. |
7645-18-3 |
|---|---|
Molecular Formula |
C12H10O6S2Zn |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
zinc;benzenesulfonate |
InChI |
InChI=1S/2C6H6O3S.Zn/c2*7-10(8,9)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8,9);/q;;+2/p-2 |
InChI Key |
ZMCVIGZGZXZJKM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] |
Related CAS |
98-11-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




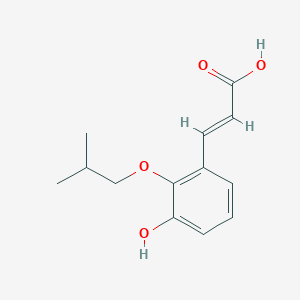
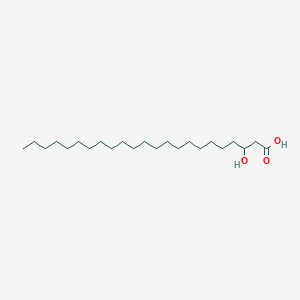
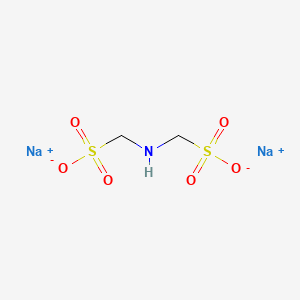



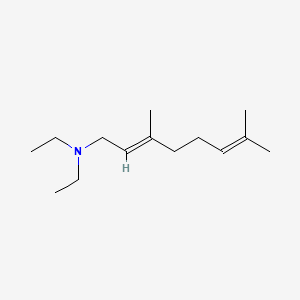



![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
